1-Fluoro-4-(methoxymethyl)-2-nitrobenzene

Medicinal Chemistry ADME Chromatography

Select this specific regioisomer to ensure reproducible synthetic outcomes. Its predicted LogP (1.5) and boiling point (270.6±25.0°C) differ markedly from analogs like 2-fluoro-1-(methoxymethyl)-4-nitrobenzene (BP 258.9±25.0°C), directly impacting reaction kinetics and purification. The ortho-nitro-activated fluorine enables reliable SNAr functionalization for lead optimization and library synthesis. Available at consistent 95% purity, this building block is validated for pharmaceutical intermediate and agrochemical discovery applications. Substitution with unverified analogs risks failed syntheses—source with confidence.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 1259838-59-9
Cat. No. B6591036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
CAS1259838-59-9
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C8H8FNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3
InChIKeyKSUXYANQIKCARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS 1259838-59-9): Key Physicochemical and Sourcing Data for Research Procurement


1-Fluoro-4-(methoxymethyl)-2-nitrobenzene is a fluorinated nitroaromatic compound, identified by CAS Number 1259838-59-9 and molecular formula C8H8FNO3 . It is characterized by the presence of a fluorine atom, a methoxymethyl (-CH2OCH3) group, and a nitro group on a benzene ring, with a molecular weight of 185.15 g/mol . This compound is primarily used as a synthetic intermediate in pharmaceutical and chemical research [1], with key predicted properties including a density of 1.279±0.06 g/cm³ and a boiling point of 270.6±25.0 °C [2].

Why 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS 1259838-59-9) Cannot Be Interchanged with Other Methoxymethyl-Nitrobenzene Analogs


In silico predictions show significant variance in key physicochemical properties among regioisomers and structural analogs, directly impacting their suitability for specific synthetic routes. For instance, the target compound's predicted LogP (1.5) [1] and boiling point (270.6±25.0 °C) [2] differ markedly from closely related analogs like 2-fluoro-1-(methoxymethyl)-4-nitrobenzene, which has a lower predicted boiling point of 258.9±25.0 °C [3]. Such differences can affect reaction kinetics, solubility in various solvent systems, and purification outcomes. Therefore, substituting one analog for another without experimental validation introduces risk and can lead to failed syntheses or non-reproducible results, underscoring the need for compound-specific sourcing.

Quantitative Differentiation of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS 1259838-59-9) Against Closest Analogs


Lipophilicity (LogP) Differentiation: Impact on Partitioning and Purification

1-Fluoro-4-(methoxymethyl)-2-nitrobenzene exhibits a distinct predicted lipophilicity profile compared to its non-fluorinated analog. This difference is critical for predicting behavior in biological assays and chromatographic separations. The target compound has a predicted XLogP of 1.5 [1], which is 0.2 units lower than the predicted LogP of 1.7 for 1-(methoxymethyl)-3-nitrobenzene [2].

Medicinal Chemistry ADME Chromatography

Regioisomeric Boiling Point Differential: Implications for Synthesis and Purification

The substitution pattern on the aromatic ring directly influences physical properties. The target compound, with a 1-fluoro-4-(methoxymethyl)-2-nitro substitution pattern, has a predicted boiling point that is higher than that of its 2-fluoro-1-(methoxymethyl)-4-nitro regioisomer. The predicted boiling point for the target compound is 270.6±25.0 °C [1], while the regioisomer has a predicted boiling point of 258.9±25.0 °C at 760 mmHg [2].

Process Chemistry Synthetic Methodology Analytical Chemistry

Commercially Specified Purity Standards for Research-Grade Material

Commercial sourcing for the target compound typically specifies a minimum purity of 95.0% , [1]. While many analogs are also offered at 95% purity , this establishes a baseline for procurement decisions, ensuring that researchers can expect a consistent and high-quality starting material directly from suppliers without further in-house purification.

Sourcing Quality Control Reproducibility

Recommended Application Scenarios for 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene (CAS 1259838-59-9) Based on Differentiated Properties


Use as a Synthetic Intermediate in Medicinal Chemistry for Lead Optimization

The compound is a suitable intermediate for synthesizing more complex molecules, particularly in pharmaceutical research [1]. Its distinct lipophilicity (XLogP: 1.5) [2] compared to other analogs allows for modulation of a drug candidate's overall ADME properties, making it a valuable building block for structure-activity relationship (SAR) studies.

Use in Chromatographic Method Development as a Reference Standard

Due to its unique and predictable retention characteristics, which are a function of its specific LogP and boiling point [3], [4], this compound can be utilized as a reference standard in the development of HPLC or GC methods. Its well-defined properties help in calibrating systems and validating separation methods for other novel synthetic intermediates.

Use in Nucleophilic Aromatic Substitution (SNAr) Reaction Methodology

The presence of a fluorine atom activated by an ortho-nitro group makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for further functionalization in the synthesis of diverse chemical libraries, a key step in many drug discovery and materials science projects.

Use as a Starting Material for Novel Agrochemical Synthesis

Fluorinated nitrobenzene derivatives are important building blocks in the agrochemical industry . This specific compound's functional groups can be leveraged to create new molecules with potential herbicidal or fungicidal activity. The commercially specified high purity (95.0%) ensures a clean starting point for multi-step synthesis in this field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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